molecular formula C12H15N3OS B2789605 3-Amino-2-ethyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 261504-52-3

3-Amino-2-ethyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No. B2789605
CAS RN: 261504-52-3
M. Wt: 249.33
InChI Key: JTUOIPZAMZSVTD-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are key structural fragments of antiviral agents . The compound you mentioned seems to be a derivative of this class.


Synthesis Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .


Chemical Reactions Analysis

The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This could potentially be relevant to the compound you mentioned.

Scientific Research Applications

Role in Medicinal Chemistry

Thiophene-based analogs, such as the compound , have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Thiophene derivatives exhibit many pharmacological properties such as anti-inflammatory . This makes them useful in the development of drugs to treat conditions caused by inflammation.

Antimicrobial Activity

The synthesized compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .

Anti-Cancer Properties

Thiophene-mediated molecules exhibit anti-cancer properties . This opens up possibilities for the development of new cancer therapies.

Use in Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them valuable in industries that deal with metal objects or structures.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This is important in the electronics industry, particularly in the development of devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Antiviral Properties

Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus . This suggests potential for the development of new antiviral therapeutics.

Anti-Atherosclerotic Properties

Thiophene derivatives also exhibit anti-atherosclerotic properties . This could be beneficial in the treatment of atherosclerosis, a condition where plaque builds up inside the arteries.

Future Directions

The synthesis and study of thieno[3,2-d]pyrimidines and their derivatives continue to be an active area of research due to their diverse biological activities . Future research could potentially include the synthesis and study of “3-Amino-2-ethyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one”.

properties

IUPAC Name

3-amino-2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-2-9-14-11-10(12(16)15(9)13)7-5-3-4-6-8(7)17-11/h2-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUOIPZAMZSVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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